molecular formula C17H14N4O2S B4427259 N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide

N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide

Cat. No. B4427259
M. Wt: 338.4 g/mol
InChI Key: PPCNKLYWGXYHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide is a selective and potent inhibitor of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth and survival of cancer cells and reduces the production of pro-inflammatory cytokines in autoimmune diseases. It also has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may also lead to toxicity at higher doses. Additionally, the efficacy of this compound may vary depending on the type of cancer or autoimmune disease being treated.

Future Directions

There are several future directions for the development of N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide. One potential direction is the combination of this compound with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the investigation of its potential for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and treatment duration of this compound in clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, further studies are needed to determine its optimal use in clinical settings.

Scientific Research Applications

N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11(22)19-17-21-15(10-24-17)12-4-2-6-14(8-12)20-16(23)13-5-3-7-18-9-13/h2-10H,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNKLYWGXYHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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